molecular formula C6H5BClNO4 B1456084 2-Chloro-4-nitrophenylboronic acid CAS No. 1436612-57-5

2-Chloro-4-nitrophenylboronic acid

Cat. No.: B1456084
CAS No.: 1436612-57-5
M. Wt: 201.37 g/mol
InChI Key: UQGPTZONRAXNDF-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrophenylboronic acid is a useful research compound. Its molecular formula is C6H5BClNO4 and its molecular weight is 201.37 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

2-Chloro-4-nitrophenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound in this reaction is the palladium catalyst .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound acts as a nucleophile . It undergoes transmetalation, a process where it transfers its organic group to the palladium catalyst . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The degradation of this compound has been reported to occur via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative this compound-utilizers .

Pharmacokinetics

Its molecular weight is 20137 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound in the Suzuki–Miyaura cross-coupling reaction is influenced by various environmental factors. The reaction conditions are exceptionally mild and tolerant to various functional groups . The stability of this compound also contributes to its efficacy in this reaction .

Biochemical Analysis

Biochemical Properties

2-Chloro-4-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with various enzymes and proteins, including those involved in the degradation of chlorinated nitrophenols. For instance, it has been observed to interact with FAD-dependent monooxygenases, which catalyze the conversion of 2-chloro-4-nitrophenol to benzenetriol . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the activation or inhibition of enzymatic activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the degradation pathways of chlorinated nitrophenols in bacterial cells, leading to changes in metabolic flux and the production of intermediate metabolites . Additionally, this compound can impact cell signaling pathways by modulating the activity of enzymes involved in signal transduction, thereby influencing gene expression and cellular responses to environmental stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. This compound can form covalent bonds with the active sites of enzymes, such as FAD-dependent monooxygenases, resulting in the conversion of 2-chloro-4-nitrophenol to benzenetriol . This interaction is crucial for the degradation of chlorinated nitrophenols and the regulation of metabolic pathways in bacterial cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on metabolic pathways and enzyme activity. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the degradation of chlorinated nitrophenols. It interacts with enzymes such as FAD-dependent monooxygenases and dioxygenases, which catalyze the conversion of chlorinated nitrophenols to intermediate metabolites like benzenetriol and maleylacetate . These interactions play a crucial role in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells, where it can exert its biochemical effects . The transport and distribution mechanisms are essential for ensuring the compound’s availability at the site of action.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound interacts with the appropriate biomolecules and enzymes, thereby regulating its biochemical activity and cellular effects.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGPTZONRAXNDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)[N+](=O)[O-])Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436612-57-5
Record name 2-Chloro-4-nitrophenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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